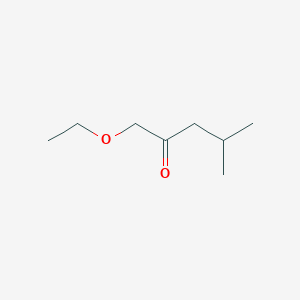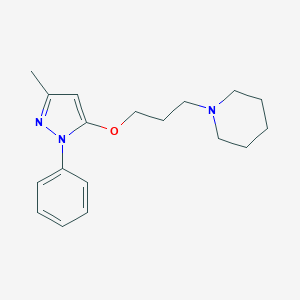
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- is a compound that belongs to the pyrazole class of organic compounds. It has been widely studied for its potential use in scientific research applications, particularly in the areas of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- is not fully understood. However, it is believed to act as a modulator of GPCR activity. Specifically, it may act as an allosteric modulator, binding to a site on the receptor that is distinct from the site where the endogenous ligand binds. This can result in changes in receptor activity, including changes in signaling pathways and downstream physiological effects.
Biochemical and Physiological Effects
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain GPCRs involved in pain signaling, making it a potential target for the development of new pain medications. It has also been shown to have effects on the cardiovascular system, including the potential to reduce blood pressure and improve vascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has several advantages for use in lab experiments. It has high affinity for certain GPCRs, making it a potentially useful tool for studying these receptors. It is also relatively easy to synthesize, allowing for large-scale production. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different GPCRs may vary, making it important to carefully select the appropriate receptor for a given experiment.
Direcciones Futuras
There are several future directions for research on pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)-. One area of interest is its potential as a therapeutic target for pain management. Further research is needed to better understand its mechanism of action and to identify specific GPCRs that may be targeted for pain relief. Additionally, its effects on the cardiovascular system make it a potential target for the development of new cardiovascular medications. Finally, further research is needed to better understand its effects on other physiological systems, including the immune system and the central nervous system.
Métodos De Síntesis
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- can be synthesized using a variety of methods. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 3-piperidinopropanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired compound in good yield.
Aplicaciones Científicas De Investigación
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been studied extensively for its potential use in scientific research applications. One area of interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes. Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been shown to have high affinity for certain GPCRs, making it a potentially useful tool for studying these receptors.
Propiedades
Número CAS |
15089-61-9 |
|---|---|
Fórmula molecular |
C18H25N3O |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-[3-(5-methyl-2-phenylpyrazol-3-yl)oxypropyl]piperidine |
InChI |
InChI=1S/C18H25N3O/c1-16-15-18(21(19-16)17-9-4-2-5-10-17)22-14-8-13-20-11-6-3-7-12-20/h2,4-5,9-10,15H,3,6-8,11-14H2,1H3 |
Clave InChI |
VBWVRGSXBIKTQB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN2CCCCC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1)OCCCN2CCCCC2)C3=CC=CC=C3 |
Otros números CAS |
15089-61-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
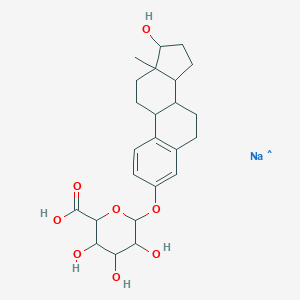


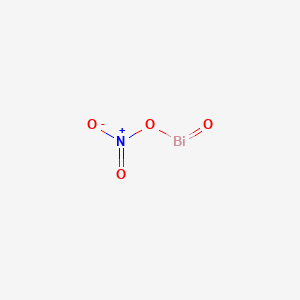
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)

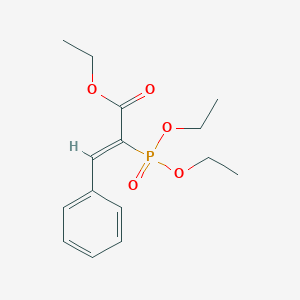

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)

![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
